N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
説明
The compound N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a pyrazolo-pyrazine derivative featuring a propanamide side chain with a 4-methoxyphenylethyl group and a 4-isopropylphenyl substituent.
特性
分子式 |
C27H30N4O3 |
|---|---|
分子量 |
458.6 g/mol |
IUPAC名 |
N-[1-(4-methoxyphenyl)ethyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
InChI |
InChI=1S/C27H30N4O3/c1-18(2)20-5-7-22(8-6-20)24-17-25-27(33)30(15-16-31(25)29-24)14-13-26(32)28-19(3)21-9-11-23(34-4)12-10-21/h5-12,15-19H,13-14H2,1-4H3,(H,28,32) |
InChIキー |
MPURQUNXPINURK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NC(C)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structural Analogs
Core Heterocyclic Modifications
Pyrazolo[3,4-d]pyrimidine Derivatives
- Example Compound () :
- Structure : 3-{1-tert-butyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl}-N-[3-(trifluoromethyl)phenyl]propanamide.
- Key Differences :
- The core is pyrazolo[3,4-d]pyrimidine instead of pyrazolo[1,5-a]pyrazine.
- Substituents include a tert-butyl group and a trifluoromethylphenyl amide.
Pyrazolo[4,3-b]pyridine Derivatives
- Example Compound () :
- Structure : (4R)-1-{[4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl]carbonyl}-4-fluoro-N-1H-pyrazolo[4,3-b]pyridin-5-yl-D-prolinamide.
- Key Differences :
- The core is pyrazolo[4,3-b]pyridine with a fluorinated cyclohexyl group.
- Contains a prolinamide moiety instead of a simple propanamide.
Substituent Variations
Aryl and Amide Modifications
- 4-Nitrophenyl Derivatives (): Example: 4-Benzoyl-3-(4-fluorophenyl)-1-(4-nitrophenyl)-5-phenyl-pyrazole (5a). Synthesis: Prepared via hydrazonyl bromide and dibenzoylmethane in THF (59% yield, mp 194–6°C) .
- Triazolo-Pyridine Derivatives (): Example: Filgotinib (N-(5-{4-[(1,1-dioxidothiomorpholino)methyl]phenyl}-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide). Key Feature: A triazolo-pyridine core with a sulfonamide group. Application: FDA-approved JAK inhibitor, highlighting the therapeutic relevance of similar amide-linked heterocycles .
Table 1: Melting Points and Yields of Selected Analogs
Key Observations:
- The target compound’s methoxy and isopropyl groups may reduce crystallinity compared to nitro-substituted analogs.
Computational Insights
- Electron Localization Function (ELF): Studies on noncovalent interactions () reveal that substituents like methoxy and isopropyl groups influence electron density distribution, affecting binding interactions .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step routes requiring precise control of reaction parameters:
- Temperature and pH : Critical for minimizing side reactions (e.g., hydrolysis of the pyrazolo[1,5-a]pyrazine core requires neutral pH and temperatures between 60–80°C) .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while ethanol is used for cyclization steps .
- Catalysts : Bases like sodium hydride or potassium carbonate facilitate nucleophilic substitutions .
Methodological Tip : Use gradient-controlled heating and inline pH monitoring for reproducibility.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity of substituents on the pyrazolo-pyrazine core .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities .
- HPLC-PDA : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .
Data Interpretation Tip : Cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities.
Q. How can researchers confirm the compound’s stability under experimental conditions?
- Accelerated stability studies : Expose the compound to stressors (heat, light, humidity) and monitor degradation via TLC or HPLC .
- pH-dependent stability : Test solubility and integrity in buffers (pH 3–9) to identify optimal storage conditions .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in kinase inhibition assays?
- Rational Design : Introduce electron-withdrawing groups (e.g., -CF3) at the 4-position of the phenyl ring to improve binding affinity to ATP pockets .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with kinase domains (e.g., EGFR, BRAF) .
- Synthetic Validation : Perform Suzuki-Miyaura couplings to attach diverse aryl groups and assay activity .
Case Study : Replacing the methoxyphenyl group with a trifluoromethoxy analog increased IC50 by 10-fold in kinase inhibition assays .
Q. How should contradictory biological activity data (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?
- Orthogonal Assays : Compare results across multiple models (e.g., murine macrophages for anti-inflammatory activity vs. human cancer cell lines for cytotoxicity) .
- Dose-Response Analysis : Establish EC50/IC50 curves to differentiate target-specific effects from off-target toxicity .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to divergent outcomes .
Q. What strategies optimize pharmacokinetics (e.g., bioavailability) for in vivo studies?
- Lipophilicity Adjustments : Introduce hydrophilic groups (e.g., -OH, -COOH) to the propanamide side chain to enhance solubility .
- Prodrug Design : Mask polar groups with ester linkages, which hydrolyze in vivo to release the active compound .
- In Vitro ADME Screening : Use Caco-2 cell monolayers to predict intestinal absorption and cytochrome P450 assays for metabolic stability .
Q. How can computational methods streamline the design of derivatives with improved bioactivity?
- DFT Calculations : Predict electron density maps to identify reactive sites for functionalization .
- QSAR Models : Correlate substituent properties (e.g., Hammett constants) with biological activity to prioritize synthetic targets .
- Molecular Dynamics : Simulate binding kinetics to refine docking poses and optimize residence time in target proteins .
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